2,3-Difluoro-5-methylbenzonitrile
Overview
Description
2,3-Difluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core. This compound is a colorless or pale yellow oily liquid with a strong odor. It is soluble in organic solvents such as ether and alcohol but insoluble in water .
Preparation Methods
The synthesis of 2,3-Difluoro-5-methylbenzonitrile typically involves a two-step process:
Fluorination: 2,3-Difluorotoluene is synthesized by reacting 2,3-difluorotoluene with chloromethane in the presence of a hydrogen fluoride catalyst.
Nitrile Formation: The resulting 2,3-difluoro-5-methyltoluene is then reacted with sodium cyanide in the presence of sulfuric acid to form this compound.
Chemical Reactions Analysis
2,3-Difluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride.
Scientific Research Applications
2,3-Difluoro-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of electronic materials, particularly in the field of photovoltaics
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methylbenzonitrile involves its interaction with molecular targets through its nitrile and fluorine groups. These interactions can lead to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules .
Comparison with Similar Compounds
2,3-Difluoro-5-methylbenzonitrile can be compared with other similar compounds such as:
- 2,5-Difluoro-3-methylbenzonitrile
- 2-Fluoro-3-methylbenzamide
- 4-Iodo-2-nitropyridine These compounds share similar structural features but differ in the position and type of substituents. The presence of fluorine atoms in this compound enhances its chemical reactivity and biological activity, making it unique among its analogs .
Properties
IUPAC Name |
2,3-difluoro-5-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHCXBCEMMYSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661260 | |
Record name | 2,3-Difluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003712-18-2 | |
Record name | 2,3-Difluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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